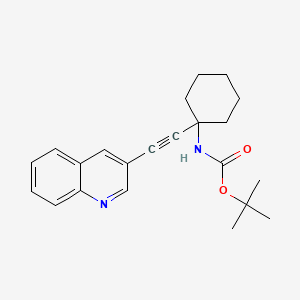

Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate

Beschreibung

Tert-Butyl-(1-(Chinolin-3-ylethinyl)cyclohexyl)carbamat ist eine organische Verbindung, die einen Chinolin-Rest aufweist, der über eine Ethinyl-Verknüpfung an einen Cyclohexylring gebunden ist, mit einer tert-Butyl-Carbamat-Gruppe.

Eigenschaften

Molekularformel |

C22H26N2O2 |

|---|---|

Molekulargewicht |

350.5 g/mol |

IUPAC-Name |

tert-butyl N-[1-(2-quinolin-3-ylethynyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C22H26N2O2/c1-21(2,3)26-20(25)24-22(12-7-4-8-13-22)14-11-17-15-18-9-5-6-10-19(18)23-16-17/h5-6,9-10,15-16H,4,7-8,12-13H2,1-3H3,(H,24,25) |

InChI-Schlüssel |

KODRRDFYIMHIFB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C#CC2=CC3=CC=CC=C3N=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Tert-Butyl-(1-(Chinolin-3-ylethinyl)cyclohexyl)carbamat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie tert-Butylhydroperoxid oxidiert werden, was zur Bildung von Chinolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, das den Chinolin-Rest reduzieren kann.

Substitution: Die Ethinyl-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und verschiedene substituierte Derivate bilden.

Häufige Reagenzien und Bedingungen

Oxidation: tert-Butylhydroperoxid, oft unter milden Bedingungen.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Verschiedene Nucleophile unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation Chinolin-N-Oxide liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Chinolin-Derivaten erzeugen können.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using agents like sodium borohydride, which can reduce the quinoline moiety.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide, often under mild conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tert-Butyl-(1-(Chinolin-3-ylethinyl)cyclohexyl)carbamat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Chinolin-Rest kann sich in DNA intercalieren oder bestimmte Enzyme inhibieren, während die Ethinyl- und Carbamat-Gruppen die Bindungsaffinität und Spezifität der Verbindung modulieren können.

Wirkmechanismus

The mechanism of action of tert-butyl (1-(quinolin-3-ylethynyl)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, while the ethynyl and carbamate groups can modulate the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tert-Butyl-(1-(Chinolin-3-ylethinyl)cyclohexyl)carbamat: Einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen.

Derivate von Tert-Butyl-(1-(Chinolin-3-ylethinyl)cyclohexyl)carbamat: Ähnliche Verbindungen mit geringfügigen Modifikationen an den Chinolin- oder Cyclohexyl-Gruppen.

Einzigartigkeit

Die Einzigartigkeit von Tert-Butyl-(1-(Chinolin-3-ylethinyl)cyclohexyl)carbamat liegt in seiner spezifischen Struktur, die es ihm ermöglicht, mit einer Vielzahl von biologischen Zielstrukturen zu interagieren und verschiedene chemische Umwandlungen zu durchlaufen, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.